molecular formula C8H13BrN2O B2365152 4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856045-01-6

4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole

Cat. No. B2365152
CAS RN: 1856045-01-6
M. Wt: 233.109
InChI Key: YETOKEAALBTKAN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole is C6H9BrN2O . Its monoisotopic mass is approximately 203.99 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Precursor : 4-Bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole and related compounds are used as precursors in various synthesis processes. For example, brominated trihalomethylenones, which are structurally similar, have been used as versatile precursors to synthesize a range of pyrazoles, demonstrating the utility of brominated pyrazoles in organic synthesis (Martins et al., 2013).

Biological and Pharmaceutical Research

  • Analgesic and Anti-inflammatory Properties : Certain derivatives of this compound have been studied for their potential analgesic and anti-inflammatory activities. For instance, 1-aryl-1H-pyrazole-5-acetic acids derived from similar compounds have shown strong anti-inflammatory and analgesic activity in animal models (Menozzi et al., 1994).

Radiopharmaceutical Applications

  • PET Radiotracer Synthesis : Compounds related to this compound have been explored in the synthesis of PET radiotracers. The feasibility of using brominated pyrazoles in radiotracer synthesis for studying CB1 cannabinoid receptors has been demonstrated (Katoch-Rouse & Horti, 2003).

Tautomerism and Structural Studies

  • Tautomerism Analysis : The study of tautomerism in 4-bromo substituted 1H-pyrazoles, including compounds similar to this compound, has been conducted using methods like multinuclear magnetic resonance spectroscopy and X-ray crystallography. This research contributes to the understanding of the structural properties of brominated pyrazoles (Trofimenko et al., 2007).

Synthesis of Derivatives

  • Derivative Synthesis : Research has focused on synthesizing various derivatives of brominated pyrazoles for potential applications in medicinal chemistry and material science. The diversity of these derivatives illustrates the broad applicability of brominated pyrazoles in synthetic chemistry (Sweet & Brown, 1968).

Safety and Hazards

  • Safety Information : Refer to the MSDS for detailed safety precautions.

properties

IUPAC Name

4-bromo-5-(methoxymethyl)-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-3-4-11-8(6-12-2)7(9)5-10-11/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETOKEAALBTKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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